1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione
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Overview
Description
It has a molecular formula of C20H21NO4 and a molecular weight of 339.391. This compound is characterized by its unique structure, which includes an indoline-2,3-dione core substituted with a 4-butoxy-3-methoxybenzyl group.
Mechanism of Action
Target of Action
Similar compounds have shown promising inhibitory activity against bacterial proteins .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to inhibit the dna gyrase of mycobacterium tuberculosis , suggesting that this compound may also affect DNA replication and transcription pathways.
Result of Action
Similar compounds have demonstrated inhibitory activity against bacterial proteins, suggesting potential antibacterial effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indoline-2,3-dione core.
Substitution Reaction: The 4-butoxy-3-methoxybenzyl group is introduced through a substitution reaction, where the appropriate benzyl halide reacts with the indoline-2,3-dione under basic conditions.
Reaction Conditions: Common reagents and conditions include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: The benzyl group can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives and quinonoid compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)indoline-2,3-dione: Similar structure but lacks the butoxy group.
1-(4-Butylbenzyl)indoline-2,3-dione: Similar structure but lacks the methoxy group.
1-(4-Ethoxy-3-methoxybenzyl)indoline-2,3-dione: Similar structure but has an ethoxy group instead of a butoxy group.
Uniqueness
1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione is unique due to the presence of both butoxy and methoxy groups on the benzyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-butoxy-3-methoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-4-11-25-17-10-9-14(12-18(17)24-2)13-21-16-8-6-5-7-15(16)19(22)20(21)23/h5-10,12H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDDLDYQJOMZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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